3-Fluoro-5-(phenylethynyl)pyridin-2-amine
Description
3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a fluorinated pyridine derivative featuring an amine group at position 2, a fluorine atom at position 3, and a phenylethynyl (-C≡CPh) substituent at position 5. Its molecular formula is C₁₃H₁₀FN₂, with a molecular weight of 213.23 g/mol. The compound's structure combines aromaticity, electron-withdrawing fluorine, and a bulky phenylethynyl group, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9FN2 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-5-(2-phenylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C13H9FN2/c14-12-8-11(9-16-13(12)15)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16) |
InChI Key |
DZYCPLDAZJZYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(N=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine typically involves the following steps:
Formation of the Phenylethynyl Group: The phenylethynyl group can be introduced through a Sonogashira coupling reaction between a halogenated pyridine derivative and phenylacetylene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: Carbonyl-containing derivatives such as ketones and aldehydes.
Reduction Products: Saturated derivatives such as 3-fluoro-5-(phenylethyl)pyridin-2-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorine atom and phenylethynyl group can enhance binding affinity and specificity in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features may confer unique pharmacokinetic and pharmacodynamic properties .
Industry: In industrial applications, 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenylethynyl group can enhance binding affinity and specificity, leading to modulation of the target’s activity . The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-Fluoro-5-(phenylethynyl)pyridin-2-amine and its analogs:
Key Observations :
- Electronic Effects : Fluorine and chlorine at position 3 enhance electron withdrawal, stabilizing the pyridine ring. Methoxy groups (OMe) donate electrons, altering reactivity .
- Solubility : Methoxy and trifluoromethyl groups improve aqueous solubility compared to hydrophobic phenylethynyl or methyl groups .
Pharmacological and Functional Potential
- Trifluoromethyl Derivatives : Often used in kinase inhibitors due to enhanced metabolic stability and binding affinity .
- Phenylethynyl Derivatives : Bulky aromatic groups may target hydrophobic pockets in enzymes or receptors, as seen in anticancer and antiviral scaffolds .
- Fluorinated Pyridines : Fluorine's electronegativity improves membrane permeability and bioavailability, a common feature in CNS-targeting drugs .
Biological Activity
3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a phenylethynyl group attached to a pyridine ring. This combination of functional groups enhances its biological activity, making it a subject of interest in pharmacological research.
- Chemical Formula : CHFN
- Structural Features :
- Fluorine Atom : Increases lipophilicity and biological activity.
- Phenylethynyl Group : Facilitates interactions with various biological targets.
The compound's structure allows for potential therapeutic applications, particularly in drug development aimed at specific enzymes or receptors.
Research indicates that 3-Fluoro-5-(phenylethynyl)pyridin-2-amine interacts with proteins and nucleic acids, potentially modulating enzyme or receptor activity. The enhanced binding affinity attributed to its functional groups is crucial for its therapeutic efficacy.
Case Studies and Research Findings
-
Inhibition Studies :
- Preliminary studies have shown that the compound can inhibit certain biochemical pathways, suggesting its role as a potential inhibitor in therapeutic contexts. For example, in assays targeting Type III secretion systems in bacteria, compounds structurally similar to 3-Fluoro-5-(phenylethynyl)pyridin-2-amine exhibited significant inhibition rates, indicating a promising avenue for antibiotic development .
-
Binding Affinity :
- The unique arrangement of functional groups contributes to the compound's ability to bind selectively to biological targets. In comparative studies, it has demonstrated higher binding affinities than structurally similar compounds lacking either the fluorine or the phenylethynyl group .
-
Therapeutic Applications :
- Ongoing research is exploring its potential applications in treating neurodegenerative diseases and various cancers, where modulation of specific pathways is critical for disease management .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 3-Fluoro-5-(phenylethynyl)pyridine | Contains amine group | Unique combination of fluorine, phenylethynyl, and amine |
| 5-(Phenylethynyl)pyridin-2-amine | Lacks fluorine atom | May have lower binding affinity |
| 3-Fluoro-2-aminopyridine | Lacks phenylethynyl group | Different chemical properties due to missing group |
| 4-Fluoro-5-(phenylethynyl)pyridine | Different position of fluorine | Alters reactivity and potential biological interactions |
The compound's distinctiveness lies in its combination of functional groups, which enhances its biological activity compared to similar compounds.
Future Directions
The ongoing exploration of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine's biological activities is expected to yield significant insights into its therapeutic potential. Further studies focusing on:
- Mechanistic Pathways : Understanding how this compound interacts at the molecular level with various biological targets.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects.
- Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
